molecular formula C21H24N2O3S2 B3200339 N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide CAS No. 1017663-20-5

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide

Cat. No.: B3200339
CAS No.: 1017663-20-5
M. Wt: 416.6 g/mol
InChI Key: YFEVBWCRAUIXOK-UHFFFAOYSA-N
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Description

The compound N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide features a propanamide backbone with two critical structural motifs:

  • Thiazole core: A 2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl moiety, contributing to electronic diversity and bioactivity.

This architecture is common in pharmacologically active molecules, particularly those targeting enzymes or receptors with hydrophobic binding pockets.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-methyl-4-thiophen-2-yl-1,3-thiazol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3S2/c1-14-23-21(18-5-4-12-27-18)19(28-14)8-9-20(24)22-11-10-15-6-7-16(25-2)17(13-15)26-3/h4-7,12-13H,8-11H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFEVBWCRAUIXOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(S1)CCC(=O)NCCC2=CC(=C(C=C2)OC)OC)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article explores the compound's synthesis, biological mechanisms, and its efficacy against various diseases based on diverse research findings.

The synthesis of this compound involves several steps that typically include the reaction of specific precursors under controlled conditions. The preparation method emphasizes high yields and purity, which are crucial for subsequent biological evaluations.

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results in inhibiting tumor cell proliferation. A study demonstrated that thiazole-based compounds could induce apoptosis in cancer cell lines with IC50 values ranging from 0.23 to 11.4 mM .

Table 1: Anticancer Activity of Thiazole Derivatives

Compound NameCell Line TestedIC50 (mM)Mechanism of Action
Compound APanc-10.29Apoptosis induction
Compound BMCF-70.23Cell cycle arrest
This compoundVariousTBD

Antiviral Activity

In addition to its anticancer properties, compounds with similar structures have been investigated for antiviral activity. A comprehensive review highlighted that certain N-Heterocycles exhibit potent inhibition against viral replication pathways . The potential efficacy of this compound in this context remains to be fully elucidated but suggests a promising avenue for further exploration.

Mechanistic Insights

The biological activity of this compound may be attributed to its interaction with specific molecular targets involved in cell signaling pathways. Research on related compounds indicates that modifications in the thiazole ring can enhance binding affinity to target proteins associated with cancer progression and viral replication .

Case Studies

Several case studies have documented the effects of thiazole derivatives on cancer cell lines:

  • Study on Pancreatic Cancer Cells : A derivative showed significant cytotoxicity against gemcitabine-resistant pancreatic cancer cells with IC50 values indicating strong antiproliferative effects .
  • HIV Inhibition : Compounds structurally related to thiazoles were found to inhibit HIV reverse transcriptase with varying degrees of potency, suggesting a mechanism through which this compound might exert antiviral effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole- and Thiophene-Containing Analogs

Compound A : (Z)-N-(4-(2-(12H-dibenzo[b,f][1,4,5]thiadiazocin-3-yl)-4-(4-fluorophenyl)-thiazol-5-yl)pyridin-2-yl)-3-(2,5-dimethoxyphenyl)propanamide ()
  • Structural Features :
    • Thiazole ring substituted with 4-fluorophenyl and a dibenzothiadiazocine group.
    • Propanamide linker with 2,5-dimethoxyphenyl.
  • The dibenzothiadiazocine moiety adds steric bulk, which may limit bioavailability compared to the target compound’s simpler thiophene substituent .
Compound B : 3-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide ()
  • Structural Features: Thiazolidinone core (saturated thiazole) with thiophen-2-ylmethylidene. Sulfamoylphenyl group linked via propanamide.
  • The sulfamoyl group may confer antibacterial or carbonic anhydrase inhibitory activity, diverging from the target’s likely kinase-targeting profile .

Heterocyclic Variants with Modified Cores

Compound C : N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide ()
  • Structural Features :
    • 1,3,4-Thiadiazole core substituted with 4-ethoxyphenyl.
    • Propanamide linker with dimethyl substitution.
  • Comparison :
    • Thiadiazole’s electron-deficient nature may enhance interactions with nucleophilic residues in enzyme active sites.
    • Ethoxyphenyl vs. dimethoxyphenylethyl: The latter’s dual methoxy groups provide stronger electron-donating effects and enhanced lipophilicity .
Compound D : N-(3,4-dimethylphenyl)-3-{5-hydroxy-3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-4-yl}propanamide ()
  • Structural Features :
    • Pyrazole-thiazole hybrid core.
    • Hydroxy and methyl substituents on pyrazole.
  • Comparison :
    • The pyrazole ring introduces hydrogen-bonding capability (via -OH), which could improve target engagement but reduce metabolic stability.
    • The 4-methylphenyl group on thiazole is less electronically diverse than the target compound’s thiophene substituent .
Anticancer Thiazole Derivatives ()
  • Key analogs (e.g., compounds 7b and 11) exhibit IC50 values of 1.61–1.98 μg/mL against HepG-2 cells.
  • Comparison :
    • The target compound’s thiophene and dimethoxyphenyl groups may modulate potency similarly to 7b’s nitro and fluorophenyl substituents.
    • Synthetic routes involving thioamide intermediates () suggest shared strategies for functionalizing the thiazole ring .

Data Tables

Table 1: Structural and Functional Comparison

Compound Core Heterocycle Key Substituents Pharmacological Notes
Target Compound Thiazole 2-methyl, 4-thiophen-2-yl Hypothesized kinase inhibition
Compound A Thiazole 4-fluorophenyl, dibenzothiadiazocine Enhanced steric bulk
Compound B Thiazolidinone Thiophen-2-ylmethylidene Polar, potential antibacterial use
Compound C Thiadiazole 4-ethoxyphenyl Electron-deficient core

Q & A

Q. What are the established synthetic routes for N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide, and how can its purity be validated?

  • Methodological Answer : The compound can be synthesized via stepwise coupling of the thiazole and phenethylamine moieties. A common approach involves:
  • Thiazole formation : Cyclocondensation of 2-methyl-4-(thiophen-2-yl)-1,3-thiazole-5-carboxylic acid with propanamide derivatives under reflux in anhydrous dioxane .
  • Amide coupling : Reacting the thiazole intermediate with 2-(3,4-dimethoxyphenyl)ethylamine using carbodiimide-based coupling agents (e.g., EDC/HOBt) in DMF .
  • Validation : Purity is confirmed via HPLC (C18 column, acetonitrile/water gradient) and TLC (silica gel, ethyl acetate/hexane). Structural integrity is verified using 1H^1H-/13C^{13}C-NMR and FT-IR spectroscopy to identify key functional groups (e.g., amide C=O stretch at ~1650 cm1^{-1}) .

Q. Which spectral techniques are critical for confirming the structure of this compound, and how are contradictions in spectral data resolved?

  • Methodological Answer :
  • Primary techniques :
  • 1H^1H-NMR: Assign methoxy protons (δ 3.7–3.9 ppm) and thiophene/thiazole aromatic protons (δ 7.0–8.5 ppm).
  • 13C^{13}C-NMR: Confirm carbonyl groups (amide C=O at ~170 ppm) and aromatic carbons.
  • High-resolution mass spectrometry (HRMS) for molecular ion validation.
  • Contradiction resolution : Discrepancies (e.g., unexpected splitting in NMR) are addressed by repeating synthesis under inert conditions (to avoid oxidation) or using 2D NMR (COSY, HSQC) to resolve overlapping signals .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

  • Methodological Answer :
  • In vitro cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays (48–72 hr exposure, IC50_{50} calculation).
  • Enzyme inhibition : Test against kinases or proteases (e.g., EGFR, COX-2) via fluorescence-based kinetic assays.
  • Molecular docking : Prioritize targets using AutoDock Vina with crystal structures from the PDB (e.g., COX-2: PDB ID 1PXX) to predict binding affinities .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis while minimizing byproducts?

  • Methodological Answer :
  • Solvent optimization : Replace dioxane with THF or acetonitrile to improve solubility and reduce side reactions.
  • Catalyst screening : Test Pd/C or Ni catalysts for coupling steps to enhance regioselectivity.
  • Process monitoring : Use inline FT-IR or Raman spectroscopy to track reaction progress and terminate at peak conversion .

Q. How should researchers address contradictory data between computational docking predictions and experimental bioassay results?

  • Methodological Answer :
  • Re-evaluate docking parameters : Adjust grid box size/protonation states (e.g., histidine tautomers) in AutoDock.
  • Experimental validation : Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants.
  • Metabolic stability : Assess compound stability in liver microsomes; poor bioavailability may explain false negatives .

Q. What strategies are effective for studying structure-activity relationships (SAR) of the 3,4-dimethoxyphenyl and thiophene-thiazole moieties?

  • Methodological Answer :
  • Analog synthesis : Prepare derivatives with modified substituents (e.g., 2,4-dimethoxy vs. 3,4,5-trimethoxy phenyl groups) or thiophene-to-furan replacements.
  • Pharmacophore mapping : Use Schrödinger’s Phase to identify critical hydrogen bond acceptors (methoxy groups) and hydrophobic regions (thiazole-thiophene).
  • Free-energy perturbation (FEP) : Calculate relative binding energies for substituent variations using molecular dynamics simulations .

Q. How can solubility challenges in aqueous bioassays be mitigated without compromising activity?

  • Methodological Answer :
  • Prodrug design : Introduce phosphate esters at the amide group, which hydrolyze in vivo.
  • Co-solvent systems : Use DMSO/PEG-400 mixtures (≤1% v/v) to maintain solubility while minimizing cytotoxicity.
  • Nanoparticle encapsulation : Formulate with PLGA nanoparticles (50–200 nm) to enhance cellular uptake .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide
Reactant of Route 2
Reactant of Route 2
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide

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